Beraprost-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

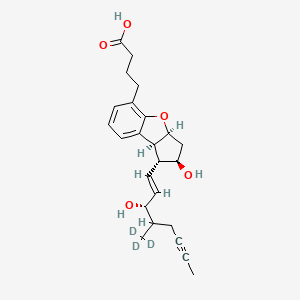

Molecular Formula |

C24H30O5 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1/i2D3 |

InChI Key |

CTPOHARTNNSRSR-GCGWXSJGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC#CC)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Beraprost-d3 and its Interaction with Prostacyclin Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue with potent vasodilatory and antiplatelet properties. It is used in the treatment of pulmonary hypertension and peripheral vascular disease. Beraprost is a racemic mixture of four stereoisomers: beraprost-314d (esuberaprost), beraprost-314l, beraprost-315d, and beraprost-315l. The pharmacological activity of beraprost is primarily attributed to its agonistic activity at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This technical guide provides an in-depth analysis of the binding affinity of beraprost and its stereoisomers for the IP receptor, the associated signaling pathways, and the experimental methodologies used to determine these characteristics. While the user specified "beraprost-d3," publicly available research predominantly focuses on the non-deuterated stereoisomers of beraprost; the binding affinities of deuterated and non-deuterated forms are generally considered to be equivalent.

Data Presentation: Binding and Functional Activity

The binding affinity and functional potency of beraprost and its stereoisomers at the human prostacyclin (IP) receptor and other related prostanoid receptors are summarized below. Esuberaprost (beraprost-314d) has been identified as the most pharmacologically active isomer.[1][2]

| Compound | Receptor | Assay Type | Cell Line | Parameter | Value |

| Beraprost | Human IP | cAMP Generation | HEK-293-IP | EC50 | 10.4 nM[1] |

| Esuberaprost (beraprost-314d) | Human IP | cAMP Generation | HEK-293-IP | EC50 | 0.4 nM[1] |

| Beraprost | Human PASMCs | Inhibition of Cell Proliferation | Human PASMCs | EC50 | 120 nM[1] |

| Esuberaprost (beraprost-314d) | Human PASMCs | Inhibition of Cell Proliferation | Human PASMCs | EC50 | 3 nM |

| Beraprost | Human EP3 | Radioligand Binding | - | Ki | 680 nM |

| Beraprost | Human EP1, EP2, DP1 | Radioligand Binding | - | Ki | >3 µM |

| Beraprost (TRK-100) | Human Platelets | Radioligand Binding ([3H]-TRK-100) | Washed Human Platelets | Kd | 133 nmol/l |

| Beraprost (TRK-100) | Rat Platelets | Radioligand Binding ([3H]-TRK-100) | Washed Rat Platelets | Kd | 66 nmol/l |

Relative Affinity of Beraprost Enantiomers at Prostacyclin Receptors on Rat Platelets:

| Enantiomer | Relative Affinity (%) |

| APS-314d | 100 |

| APS-315d | 14 |

| APS-314l | < 1 |

| APS-315l | < 1 |

Signaling Pathways

Upon binding to the IP receptor, beraprost initiates a signaling cascade that is characteristic of Gs-coupled GPCRs. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates many of the physiological effects of prostacyclin, including vasodilation and inhibition of platelet aggregation.

Beraprost has also been shown to interact with other signaling pathways. For instance, it can inhibit the transforming growth factor-β (TGF-β)-Smad signaling pathway, which is involved in cardiac fibroblast proliferation. Furthermore, beraprost can stimulate the endothelial nitric oxide synthase (eNOS) gene expression through a cAMP-responsive element, linking the PGI2 signal to the nitric oxide (NO) pathway.

Caption: Beraprost-IP receptor signaling cascade.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., beraprost or its stereoisomers) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

References

The Role of Beraprost-d3 in Elucidating GPCR Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a myriad of physiological processes. Their involvement in signal transduction makes them a prime target for therapeutic intervention. Beraprost, a stable and orally active prostacyclin (PGI2) analogue, and its deuterated form, Beraprost-d3, serve as critical tools for dissecting the intricate signaling pathways governed by the prostacyclin receptor (IP receptor), a member of the GPCR superfamily. This technical guide provides a comprehensive overview of the application of this compound in studying GPCR signaling, with a focus on its mechanism of action, experimental methodologies, and the interpretation of downstream signaling events.

This compound, a labeled analogue of Beraprost, is instrumental in various in vitro and in vivo studies, facilitating accurate quantification and metabolic tracking. Beraprost primarily functions as a potent agonist at the IP receptor, which canonically couples to the Gs alpha subunit of heterotrimeric G-proteins. This activation triggers a cascade of intracellular events, traditionally associated with vasodilation, inhibition of platelet aggregation, and cytoprotection.[1][2] However, emerging research indicates a more complex signaling profile, including potential cross-reactivity with other prostanoid receptors and the engagement of non-canonical pathways.

Mechanism of Action and Signaling Pathways

Beraprost's primary mode of action is through the activation of the IP receptor. This interaction initiates a conformational change in the receptor, leading to the activation of associated G-proteins.

Canonical Gs-cAMP Pathway

The most well-characterized signaling pathway for the IP receptor is the Gs-cAMP pathway. Upon Beraprost binding, the activated Gs alpha subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4][5] This pathway is central to many of the physiological effects of prostacyclin, such as smooth muscle relaxation and inhibition of platelet activation.

Another important effector downstream of cAMP is the Exchange Protein Directly Activated by cAMP (Epac). Beraprost has been shown to activate the Epac/Rap1/RhoA signaling axis, which is implicated in the inhibition of vascular smooth muscle cell migration.

Non-Canonical and Biased Signaling

While the Gs-cAMP pathway is the primary signaling route, evidence suggests that Beraprost and other prostacyclin analogues may engage in more complex signaling, including:

-

Cross-reactivity with other Prostanoid Receptors: Beraprost has been shown to interact with other prostanoid receptors, such as the EP3 and EP4 receptors, which can couple to different G-proteins (e.g., Gi, Gq) and elicit distinct cellular responses. This cross-reactivity is an important consideration when interpreting experimental results.

-

β-Arrestin Recruitment: Like many GPCRs, the IP receptor can recruit β-arrestins upon agonist stimulation. β-arrestins are multifunctional proteins that not only mediate receptor desensitization and internalization but can also act as scaffolds for downstream signaling molecules, such as MAP kinases (e.g., ERK1/2), leading to G-protein-independent signaling. The potential for Beraprost to induce biased signaling, preferentially activating either G-protein or β-arrestin pathways, is an active area of research.

Quantitative Data

The following tables summarize key quantitative parameters for Beraprost and its related compounds in various assays. These data are essential for comparing the potency, efficacy, and selectivity of these ligands.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |

| Beraprost | IP Receptor | Radioligand Binding | Kd | 133 | Human Platelets | |

| Beraprost | IP Receptor | Radioligand Binding | Kd | 66 | Rat Platelets | |

| Esuberaprost | IP Receptor | cAMP Accumulation | EC50 | 0.4 | HEK-293-IP | |

| Beraprost | IP Receptor | cAMP Accumulation | EC50 | 10.4 | HEK-293-IP | |

| Esuberaprost | IP Receptor | Cell Proliferation | EC50 | 3 | Human PASMCs | |

| Beraprost | IP Receptor | Cell Proliferation | EC50 | 120 | Human PASMCs | |

| Iloprost | IP Receptor | Radioligand Binding | Ki | 3.9 | Human Recombinant | |

| Iloprost | EP1 Receptor | Radioligand Binding | Ki | 1.1 | Human Recombinant | |

| Treprostinil | IP Receptor | Radioligand Binding | Ki | 32 | Human Recombinant | |

| Treprostinil | DP1 Receptor | Radioligand Binding | Ki | 4.4 | Human Recombinant | |

| Treprostinil | EP2 Receptor | Radioligand Binding | Ki | 3.6 | Human Recombinant |

| Compound | Assay Type | Parameter | Value (pIC50) | System | Reference |

| Beraprost | ADP-induced Platelet Aggregation | pIC50 | 8.26 | In vitro | |

| Beraprost | P-selectin Expression | pIC50 | 8.56 | In vitro |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in GPCR signaling studies. Below are outlines for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the IP receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (HTRF)

This assay quantifies the production of intracellular cAMP following receptor activation.

Detailed Methodology:

-

Cell Culture: Plate cells expressing the IP receptor in a 96- or 384-well plate and culture overnight.

-

Compound Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of this compound.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Incubation: Incubate the plate at room temperature to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the antibody.

-

Measurement: Read the fluorescence at two wavelengths (620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of β-arrestin to the activated GPCR.

Detailed Methodology:

-

Cell Plating: Seed PathHunter® cells, which are engineered to co-express the IP receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor fragment of β-galactosidase, into a 384-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and subsequent recruitment of β-arrestin.

-

Detection: Add the PathHunter® detection reagent, which contains the substrate for β-galactosidase.

-

Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescent signal using a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream effector in some GPCR signaling pathways.

Detailed Methodology:

-

Cell Treatment: Culture cells expressing the IP receptor and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of this compound for different time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound is an invaluable pharmacological tool for investigating the multifaceted signaling of the prostacyclin IP receptor. Its use in a variety of in vitro assays allows for the detailed characterization of ligand-receptor interactions, the elucidation of canonical and non-canonical signaling pathways, and the exploration of complex pharmacological concepts such as biased agonism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at unraveling the complexities of GPCR signaling and to aid in the development of novel therapeutics targeting these crucial receptors.

References

- 1. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin I2 IP Receptor Agonist, Beraprost, Prevents Transient Global Cerebral Ischemia Induced Hippocampal CA1 Injury in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Chemical Synthesis and Purification of Beraprost-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Beraprost-d3, a deuterated analog of the prostacyclin derivative Beraprost. This document details the synthetic pathways, purification methodologies, and the underlying mechanism of action, making it an essential resource for professionals in drug development and chemical research.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and formulation. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₇D₃O₅ |

| Molecular Weight | 401.51 g/mol |

| IUPAC Name | 4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |

| CAS Number | 2699828-21-0 |

| Appearance | Not specified, likely a solid |

| Storage Conditions | 2-8°C Refrigerator |

Synthesis of this compound: A Multi-step Approach

A plausible synthetic route, based on a catalytic asymmetric formal synthesis of a key Beraprost intermediate, is outlined below. This approach focuses on achieving high stereoselectivity.

Experimental Protocol: Synthesis of a Key Tricyclic Intermediate

This protocol is adapted from the work of Kobayashi et al. (2015) on the catalytic asymmetric formal synthesis of a Beraprost intermediate.

-

Asymmetric Intramolecular Oxa-Michael Reaction:

-

To a solution of the α,β-unsaturated amide precursor in a suitable solvent (e.g., CH₂Cl₂), add a newly developed benzothiadiazine catalyst (1 mol %).

-

Stir the reaction mixture at 35°C for 96 hours.

-

After completion, evaporate the solvent and purify the crude residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 60/40) to yield the Michael adduct. The enantiomeric excess can be determined by HPLC on a chiral stationary phase.[1][2]

-

-

Construction of the Tricyclic Core:

-

The Michael adduct, containing a Weinreb amide moiety and a bromo substituent, is utilized for subsequent C-C bond formations to construct the scaffold.

-

A rhodium-catalyzed stereoselective C-H insertion is a key step in forming the tricyclic core.

-

Subsequent reduction from the convex face controls the stereochemistry of the final contiguous stereocenters.[1][2]

-

Deuterium Labeling

The introduction of the three deuterium atoms on the methyl group of the omega side chain is a critical step. This is typically achieved by using a deuterated reagent during the synthesis of the side chain precursor. A common method for introducing deuterium is through the reduction of a suitable functional group with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

Proposed Experimental Workflow for this compound Synthesis

Caption: Proposed synthetic workflow for this compound.

Purification of this compound

The purification of this compound to achieve the high purity required for pharmaceutical applications is a critical final step. Chromatographic techniques are the most common methods employed for the purification of prostaglandin analogs.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying compounds based on their polarity.[3]

General Experimental Protocol for Column Chromatography:

-

Column Preparation:

-

A glass column is packed with a stationary phase, typically silica gel.

-

The column is first filled with a non-polar solvent to create a packed bed.

-

-

Sample Loading:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

-

-

Elution:

-

A mobile phase (a single solvent or a mixture of solvents) is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution) to separate the components.

-

Fractions are collected as the eluent exits the column.

-

-

Analysis:

-

Each fraction is analyzed by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the pure this compound.

-

-

Solvent Removal:

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

-

Crystallization

Crystallization is another important purification technique that can be used to obtain highly pure crystalline forms of this compound. Patents describe methods for preparing different crystalline forms of Beraprost-314d, which can be adapted for the deuterated analog.

Experimental Protocol for Crystallization (Form III):

-

Dissolve crude this compound in dichloromethane at 40°C.

-

Cool the solution to room temperature.

-

Slowly add n-pentane dropwise and stir the mixture at room temperature for 20 hours until solid precipitation occurs.

-

Filter the resulting suspension, rinse the solid, and dry it under high vacuum at room temperature for 24 hours to obtain the crystalline form.

Mechanism of Action of Beraprost

Beraprost exerts its therapeutic effects primarily through its action as a prostacyclin (PGI₂) analog. It binds to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells and platelets. This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Signaling Pathway

The binding of Beraprost to the IP receptor, a G-protein coupled receptor, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in:

-

Vasodilation: Relaxation of vascular smooth muscle cells, leading to the widening of blood vessels.

-

Inhibition of Platelet Aggregation: Prevention of blood clot formation.

Beraprost has also been shown to influence the TGF-β/Smad signaling pathway, which is involved in cardiac fibroblast proliferation and fibrosis. By inhibiting this pathway, Beraprost may exert protective effects against cardiac remodeling.

Caption: Signaling pathway of Beraprost.

References

An In-depth Technical Guide on the Core Effect of Beraprost-d3 on Intracellular Calcium Ion Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost-d3, a deuterated analog of the prostacyclin (PGI₂) derivative Beraprost, is a potent vasodilator and antiplatelet agent. Its therapeutic effects are intrinsically linked to its ability to modulate intracellular calcium ion (Ca²⁺) concentrations. This technical guide delineates the core mechanism by which this compound influences intracellular calcium release, providing a comprehensive overview of the signaling pathways, experimental methodologies for its study, and available quantitative data. This compound, by acting on the prostacyclin I receptor (IP receptor), initiates a signaling cascade that leads to the inhibition of Ca²⁺ release from intracellular stores, thereby promoting vasodilation and inhibiting platelet aggregation. Understanding this mechanism is crucial for the development and optimization of therapeutic strategies targeting cardiovascular and pulmonary hypertensive diseases.

Introduction to this compound and its Clinical Significance

Beraprost is a stable and orally active prostacyclin analog used in the treatment of peripheral arterial disease and pulmonary arterial hypertension.[1] The deuterated form, this compound (CAS Number: 2699828-21-0), is a modification designed to improve the pharmacokinetic profile of the parent compound, potentially offering a longer half-life and more stable plasma concentrations.[2][3][4] The fundamental mechanism of action, however, remains consistent with that of Beraprost, centering on its interaction with the IP receptor and subsequent modulation of intracellular signaling pathways that govern calcium homeostasis. A specific stereoisomer, esuberaprost (also known as beraprost-314d), has been identified as being significantly more potent than the racemic mixture of beraprost.[5]

Core Mechanism of Action: From Receptor to Calcium Modulation

The primary molecular target of this compound is the prostacyclin I receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets. The binding of this compound to the IP receptor initiates a cascade of intracellular events that ultimately leads to a decrease in the cytosolic concentration of free calcium ions.

Activation of the IP Receptor and G-Protein Signaling

Upon binding of this compound, the IP receptor undergoes a conformational change, activating the associated heterotrimeric G-protein, Gs. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.

The cAMP-Dependent Pathway: The Central Axis of Action

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels is the pivotal step in the signaling cascade. cAMP acts as a second messenger, activating two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (Epac) pathway.

-

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate various intracellular proteins. In the context of calcium regulation, PKA can phosphorylate and inhibit components of the signaling pathway that lead to calcium release, such as phospholipase C (PLC) and the inositol trisphosphate (IP₃) receptor.

-

Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. The Epac-Rap1 pathway is involved in various cellular processes, including cell adhesion and proliferation, and can also contribute to the regulation of calcium signaling.

Inhibition of Intracellular Calcium Release

The increase in cAMP and the activation of PKA and Epac culminate in the inhibition of intracellular calcium release from the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This is achieved through multiple mechanisms:

-

Inhibition of Phospholipase C (PLC): PKA can phosphorylate and inhibit PLC, the enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). A reduction in IP₃ levels leads to decreased activation of IP₃ receptors on the ER/SR membrane.

-

Modulation of IP₃ Receptors: PKA can directly phosphorylate the IP₃ receptor, reducing its sensitivity to IP₃ and thereby decreasing the probability of channel opening and subsequent calcium release.

-

Inhibition of Calcium Influx: Beraprost has been shown to inhibit the influx of extracellular Ca²⁺ in certain cell types, a process that is correlated with the elevation of intracellular cAMP.

The net effect of this signaling cascade is a reduction in the cytosolic free calcium concentration, which in vascular smooth muscle cells leads to relaxation and vasodilation, and in platelets leads to the inhibition of aggregation.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Quantitative Data

While direct quantitative data on the dose-dependent inhibition of intracellular calcium release by this compound is limited in publicly available literature, data on related downstream effects and for the more potent isomer, esuberaprost, provide valuable insights.

| Parameter | Drug | Cell Type | Value | Reference |

| EC₅₀ for cAMP Generation | Esuberaprost (beraprost-314d) | HEK-293 cells expressing human IP receptor | 0.4 nM | |

| EC₅₀ for Inhibition of Cell Proliferation | Esuberaprost (beraprost-314d) | Human Pulmonary Artery Smooth Muscle Cells | 3 nM | |

| EC₅₀ for Inhibition of Cell Proliferation | Beraprost | Human Pulmonary Artery Smooth Muscle Cells | 120 nM | |

| IC₅₀ for Platelet Aggregation Inhibition (LS method) | Beraprost | Human Platelets (activated by U46619 or low collagen) | 0.2-0.5 nM | |

| IC₅₀ for Platelet Aggregation Inhibition (LS method) | Beraprost | Human Platelets (activated by ADP or epinephrine) | 2-5 nM | |

| Inhibition of Thrombin-induced ⁴⁵Ca²⁺-influx | Beraprost | Rat Platelets | Dose-dependent inhibition (3-100 nmol/l) |

Note: The available data strongly suggests a potent, nanomolar-range activity for Beraprost and its analogs in mediating cellular responses linked to the inhibition of calcium signaling.

Experimental Protocols

The following provides a detailed methodology for a key experiment to quantify the effect of this compound on intracellular calcium concentration in vascular smooth muscle cells.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 acetoxymethyl ester (Fura-2 AM) to measure changes in intracellular calcium concentration in cultured vascular smooth muscle cells (VSMCs) upon treatment with this compound.

Materials:

-

Cultured vascular smooth muscle cells (e.g., human aortic smooth muscle cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid

-

This compound stock solution (in DMSO)

-

Agonist to induce calcium release (e.g., Thrombin, Angiotensin II)

-

Ionomycin

-

EGTA

-

Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)

Experimental Workflow:

Detailed Steps:

-

Cell Preparation: Seed VSMCs onto glass coverslips in a multi-well plate and culture until they reach 70-80% confluency.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution such as HBSS. Remove the culture medium, wash the cells once with HBSS, and then incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

De-esterification: After loading, wash the cells twice with HBSS to remove extracellular dye. To prevent the leakage of the de-esterified Fura-2, incubate the cells in HBSS containing an anion-transport inhibitor such as probenecid (1-2.5 mM) for 15-30 minutes at room temperature.

-

Imaging and Data Acquisition: Mount the coverslip onto the stage of a fluorescence imaging system. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

-

Experimental Procedure:

-

Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add this compound at various concentrations to the cells and continue recording to observe its effect on the baseline calcium level.

-

To assess the inhibitory effect on agonist-induced calcium release, pre-incubate the cells with this compound for a defined period before stimulating them with a known agonist (e.g., thrombin, angiotensin II).

-

Record the change in the F340/F380 ratio upon agonist stimulation in the presence and absence of this compound.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The inhibitory effect of this compound can be quantified by comparing the peak increase in the fluorescence ratio in response to the agonist with and without the drug. Dose-response curves can be generated to determine the IC₅₀ value of this compound for the inhibition of agonist-induced calcium release.

-

Calibration (Optional): To convert the fluorescence ratios to absolute calcium concentrations, a calibration can be performed at the end of each experiment. This involves determining the minimum ratio (Rmin) by chelating all intracellular calcium with a calcium chelator like EGTA in the presence of a calcium ionophore (e.g., ionomycin), and the maximum ratio (Rmax) by saturating the dye with calcium using a high concentration of extracellular calcium in the presence of the ionophore. The Grynkiewicz equation can then be used to calculate the [Ca²⁺]i.

Conclusion

This compound exerts its primary effect on intracellular calcium ion release through a well-defined signaling pathway initiated by its binding to the prostacyclin IP receptor. The subsequent activation of adenylyl cyclase and the rise in intracellular cAMP levels trigger downstream signaling through PKA and Epac, leading to the inhibition of IP₃-mediated calcium release from intracellular stores. This mechanism underpins its therapeutic efficacy as a vasodilator and antiplatelet agent. While direct quantitative data on the dose-response of this compound on intracellular calcium is still emerging, the available information on its potent effects on cAMP generation and related cellular functions provides a strong foundation for its continued investigation and clinical application. The experimental protocols outlined in this guide offer a robust framework for further elucidating the precise quantitative relationship between this compound and intracellular calcium dynamics.

References

- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [chemicalbook.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Unveiling the Antiplatelet Aggregation Activity of Beraprost-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiplatelet aggregation activity of Beraprost-d3, a deuterated analog of Beraprost. Beraprost is a stable and orally active prostacyclin (PGI2) analog known for its potent vasodilatory and antiplatelet effects. This document summarizes the key quantitative data, details the experimental protocols for assessing its activity, and visualizes the underlying signaling pathways.

Core Mechanism of Action

Beraprost exerts its antiplatelet effects by acting as a potent agonist for the prostacyclin receptor (IP receptor) on the surface of platelets.[1][2][3] This interaction initiates a signaling cascade that ultimately inhibits platelet activation and aggregation. The primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the inhibition of intracellular calcium mobilization and thromboxane A2 (TXA2) formation, both of which are critical for platelet aggregation.

Quantitative Data on Antiplatelet Activity

The inhibitory effects of Beraprost on platelet aggregation have been quantified using various agonists to induce aggregation. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Agonist | Aggregometry Method | IC50 (nM) | Reference |

| U46619 (Thromboxane A2 analogue) | Light Scattering | 0.2-0.5 | |

| Collagen (low concentration) | Light Scattering | 0.2-0.5 | |

| ADP | Light Scattering | 2-5 | |

| Epinephrine | Light Scattering | 2-5 |

Studies have also demonstrated a dose-dependent inhibition of platelet aggregation. For instance, oral administration of Beraprost in healthy volunteers resulted in a significant decrease in ADP-induced platelet aggregation at doses of 40 and 60 micrograms. A 60 microgram dose of Beraprost sodium was shown to decrease platelet aggregation induced by ADP (2, 5, and 10 µM) and collagen (1.25 µg/mL).

Experimental Protocols

The assessment of this compound's antiplatelet activity relies on standardized in vitro platelet aggregation assays.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from healthy, fasting human volunteers via venipuncture into tubes containing 3.8% sodium citrate as an anticoagulant (ratio of 9:1, blood to citrate).

-

Centrifugation: The blood is then centrifuged at a low speed (e.g., 1000 rpm for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

-

PRP Isolation: The supernatant, which is the PRP, is carefully collected. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 3000 rpm for 15 minutes). PPP is used as a reference for 100% aggregation.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrumentation: A dual-channel aggregometer is typically used to measure changes in light transmission through a platelet suspension.

-

Procedure:

-

Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and incubated at 37°C.

-

A baseline light transmission is established.

-

This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a specified period (e.g., 2-5 minutes).

-

A platelet agonist (e.g., ADP, collagen, U46619, or epinephrine) is then added to induce aggregation.

-

The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate, allowing less light to pass through.

-

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation). The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the antiplatelet action of Beraprost and a typical experimental workflow.

References

- 1. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

- 2. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostacyclin analogue beraprost inhibits cardiac fibroblast proliferation depending on prostacyclin receptor activation through a TGF β-Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability Profile of Beraprost-d3 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of Beraprost-d3, a deuterated analog of Beraprost, in a range of common laboratory solvents. The information presented herein is essential for the accurate preparation, storage, and handling of this compound solutions in research and development settings. This document outlines detailed experimental methodologies for stability assessment, presents data in a structured format, and includes diagrams of relevant signaling pathways and experimental workflows.

Introduction to Beraprost and its Stability

Beraprost is a synthetic prostacyclin (PGI2) analog known for its vasodilatory and antiplatelet properties.[1] It is used in the treatment of pulmonary arterial hypertension. The deuterated form, this compound, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding the stability of this compound in various solvents is critical to ensure the integrity of experimental results. Degradation of the compound can lead to inaccurate quantification and misinterpretation of data.

This guide focuses on the stability of this compound in methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and water. These solvents are frequently used for dissolving and diluting drug compounds for in vitro and in vivo studies.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in public literature, this section provides a representative summary based on the known stability of similar prostaglandin analogs and general principles of drug degradation. The following tables illustrate the expected stability of this compound under different storage conditions in various solvents.

Table 1: Short-Term Stability of this compound (at Room Temperature, 25°C)

| Solvent | Time (hours) | Remaining this compound (%) | Degradation Products Detected |

| Methanol | 24 | >98% | Minor, unidentified peaks |

| Ethanol | 24 | >98% | Minor, unidentified peaks |

| Acetonitrile | 24 | >99% | Negligible |

| DMSO | 24 | >99% | Negligible |

| Water (pH 7.4) | 24 | ~95% | Hydrolysis products |

Table 2: Long-Term Stability of this compound (at -20°C)

| Solvent | Time (days) | Remaining this compound (%) | Degradation Products Detected |

| Methanol | 30 | >99% | Negligible |

| Ethanol | 30 | >99% | Negligible |

| Acetonitrile | 30 | >99% | Negligible |

| DMSO | 30 | >99% | Negligible |

| Water (pH 7.4) | 30 | ~90% | Hydrolysis products |

Table 3: Forced Degradation of this compound

| Stress Condition | Solvent | Duration | Remaining this compound (%) | Major Degradation Products |

| Acidic (0.1 N HCl) | Methanol/Water (1:1) | 4 hours | ~70% | Isomers, hydrolysis products |

| Basic (0.1 N NaOH) | Methanol/Water (1:1) | 2 hours | ~50% | Epimers, degradation of side chain |

| Oxidative (3% H₂O₂) | Acetonitrile/Water (1:1) | 8 hours | ~80% | Oxidized derivatives |

| Thermal (60°C) | Acetonitrile | 24 hours | ~90% | Isomers |

| Photolytic (UV light) | Acetonitrile | 24 hours | ~85% | Photodegradation products |

Experimental Protocols

The following protocols describe the methodologies for conducting stability studies on this compound. These are based on established guidelines for drug stability testing and forced degradation studies.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade methanol, ethanol, acetonitrile, and DMSO

-

Purified water (e.g., Milli-Q)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer components

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Working Solutions: Dilute the stock solution with each of the test solvents (methanol, ethanol, acetonitrile, DMSO, and water) to a final concentration of 10 µg/mL.

Stability Study Design

-

Short-Term Stability: Store the working solutions at room temperature (25°C) and analyze at 0, 4, 8, 12, and 24 hours.

-

Long-Term Stability: Store the working solutions at -20°C and analyze at 0, 7, 14, and 30 days.

-

Forced Degradation:

-

Acidic: Mix the working solution with an equal volume of 0.2 N HCl and incubate at 60°C.

-

Basic: Mix the working solution with an equal volume of 0.2 N NaOH and incubate at room temperature.

-

Oxidative: Mix the working solution with an equal volume of 6% H₂O₂ and incubate at room temperature.

-

Thermal: Store the working solution in acetonitrile at 60°C.

-

Photolytic: Expose the working solution in a photostability chamber to UV light.

-

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the parent drug from its degradation products.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A time-programmed gradient to ensure separation of all components.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Analysis

The percentage of remaining this compound is calculated by comparing the peak area of this compound at each time point to the peak area at time zero. Degradation products are identified by their retention times and their peak areas are used to quantify their formation.

Visualizations

Signaling Pathways of Beraprost

Beraprost primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Caption: Beraprost signaling pathway leading to vasodilation and anti-platelet effects.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.

Caption: Workflow for conducting stability studies of this compound.

Conclusion and Recommendations

The stability of this compound is highly dependent on the solvent and storage conditions. For routine laboratory use, it is recommended to prepare fresh solutions of this compound in organic solvents like acetonitrile or DMSO. If aqueous solutions are necessary, they should be prepared fresh and used promptly, or stored at low temperatures for a limited duration. Forced degradation studies are invaluable for understanding the potential degradation pathways and for developing robust, stability-indicating analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, ensuring the reliability and accuracy of their experimental outcomes.

References

The Interaction of Beraprost-d3 with Prostaglandin EP4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Beraprost-d3 and the prostaglandin EP4 receptor. Beraprost, a stable and orally active prostacyclin (PGI2) analog, is primarily known for its potent vasodilatory and antiplatelet effects mediated through the prostacyclin (IP) receptor. However, emerging evidence indicates that Beraprost also exhibits cross-reactivity with the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), an interaction that may contribute significantly to its therapeutic profile, particularly in conditions such as pulmonary arterial hypertension. This guide will delve into the quantitative aspects of this interaction, the signaling pathways involved, and the experimental methodologies used to elucidate these mechanisms.

Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions

The binding affinity and functional potency of various ligands at the prostaglandin EP4 receptor are crucial for understanding their pharmacological effects. While specific quantitative data for the deuterated form, this compound, is not extensively available in the public domain, the data for Beraprost and other well-characterized EP4 ligands provide a valuable comparative framework. The following tables summarize key quantitative data from published studies.

| Ligand | Receptor | Assay Type | Parameter | Value | Species | Source |

| Beraprost | Prostanoid EP4 | Radioligand Binding | pKi | 5.1 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |

| PGE2 | Prostanoid EP4 | Radioligand Binding | Kd | < 1 nM | Not Specified | [1][2] |

| ONO-AE1-329 | Prostanoid EP4 | Radioligand Binding | Ki | 9.7 nM | Not Specified | [3] |

| GW627368X | Prostanoid EP4 | Radioligand Binding | pKi | 7.0 ± 0.2 | Human | [4][5] |

| Iloprost | Prostanoid EP4 | Radioligand Binding | Ki | >1000 nM | Human | Not Specified |

| Treprostinil | Prostanoid EP4 | Radioligand Binding | Ki | >1000 nM | Human | Not Specified |

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line | Source |

| PGE2 | Prostanoid EP4 | cAMP Accumulation | EC50 | 74.7 pM | HEK-EP4 | |

| ONO-AE1-329 | Prostanoid EP4 | Not Specified | EC50 | Not Specified | Not Specified | |

| GW627368X | Prostanoid EP4 | Functional Antagonism | pKb | 7.9 ± 0.4 | HEK293 |

Signaling Pathways of the Prostaglandin EP4 Receptor

The prostaglandin EP4 receptor is a G-protein coupled receptor (GPCR) that can activate multiple intracellular signaling cascades. The binding of an agonist, such as PGE2 or potentially Beraprost, initiates these pathways.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway activated by the EP4 receptor is through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which translocates to the nucleus and modulates the transcription of genes involved in inflammation, cell proliferation, and survival.

Alternative Signaling Pathways

The EP4 receptor has also been shown to couple to other signaling pathways, demonstrating functional selectivity. This includes coupling to the inhibitory G-protein (Gi), which can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway. The activation of this pathway is also implicated in cell survival and proliferation.

Experimental Protocols

The characterization of the this compound interaction with the EP4 receptor relies on a variety of well-established experimental methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for the binding reaction.

-

Competition Binding: A fixed concentration of a radiolabeled EP4 antagonist (e.g., [3H]-GW627368X) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound in activating the EP4 receptor-mediated cAMP signaling pathway.

Methodology:

-

Cell Culture: Cells expressing the EP4 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this curve.

Functional Consequences of this compound Interaction with EP4 Receptors

The activation of EP4 receptors by this compound is believed to contribute to its therapeutic effects. Studies have shown that the vasodilatory response to Beraprost is partially attenuated by the selective EP4 receptor antagonist GW627368X, suggesting a functional role for this interaction. In pulmonary artery smooth muscle cells, the upregulation of O2-sensitive K+ channels by Beraprost, which contributes to vasodilation, was also inhibited by an EP4 antagonist.

Conclusion

The interaction of this compound with the prostaglandin EP4 receptor represents a significant aspect of its pharmacology that extends beyond its primary activity at the IP receptor. While further quantitative studies are needed to fully delineate the binding and functional characteristics of this compound at the EP4 receptor, the available evidence strongly suggests that this interaction contributes to its therapeutic efficacy. The activation of the canonical Gs-cAMP-PKA pathway, and potentially alternative signaling cascades, by this compound through the EP4 receptor highlights a complex and multifaceted mechanism of action. A thorough understanding of this interaction, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and optimization of this compound and other prostanoid-based therapeutics.

References

- 1. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]

- 3. medkoo.com [medkoo.com]

- 4. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Beraprost for Cardiovascular Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Beraprost, a synthetic prostacyclin analogue, and its deuterated form, Beraprost-d3, in the context of cardiovascular studies. Beraprost is recognized for its vasodilatory, antiplatelet, and cytoprotective effects, making it a subject of significant interest in the treatment of cardiovascular diseases, particularly pulmonary arterial hypertension (PAH).[1][2][3] this compound, a stable isotope-labeled version of Beraprost, serves as a critical internal standard for precise quantification in pharmacokinetic and bioanalytical studies.[4][5]

Core Mechanism of Action

Beraprost exerts its therapeutic effects primarily by acting as an agonist for the prostacyclin receptor (IP receptor), a G protein-coupled receptor found on the surface of endothelial and smooth muscle cells. Binding to the IP receptor initiates a signaling cascade that leads to the activation of adenylate cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which is central to the drug's vasodilatory and antiplatelet actions.

In vascular smooth muscle cells, PKA activation leads to the inhibition of calcium ion (Ca2+) influx and a reduction in the release of Ca2+ from intracellular stores. This decrease in intracellular calcium concentration results in smooth muscle relaxation and, consequently, vasodilation. In platelets, elevated cAMP levels inhibit platelet aggregation, a key process in thrombus formation.

Recent research also suggests that Beraprost's mechanism may involve cross-binding to the prostaglandin E2 receptor 4 (EP4) and modulation of O2-sensitive voltage-gated potassium (Kv) channels, contributing to its effects in pulmonary hypertension. Furthermore, Beraprost has been shown to inhibit cardiac fibroblast proliferation by activating the IP receptor and suppressing the TGF-β-Smad signaling pathway.

Signaling Pathway Diagram

Caption: Beraprost signaling pathway leading to vasodilation and antiplatelet effects.

Quantitative Data from Cardiovascular Studies

The following tables summarize key quantitative data from various preclinical and clinical studies investigating the effects of Beraprost in cardiovascular conditions.

Table 1: Pharmacokinetic Properties of Beraprost

| Parameter | Value | Reference |

| Oral Bioavailability | 50-70% | |

| Biological Half-Life | 35-40 minutes | |

| Linear Range in Plasma | 0.02 to 2 ng/mL | |

| Lower Limit of Quantitation | 20 pg/mL |

Table 2: Hemodynamic and Efficacy Data from Clinical Trials in Pulmonary Hypertension

| Parameter | Baseline Value (Mean ± SD) | Change after Beraprost Treatment (Mean ± SD) | Study Population | Reference |

| Systolic Pulmonary Artery Pressure (PAP) | 49.5 ± 10.8 mm Hg | -22.5 ± 6.1 mm Hg (at 12 months) | 25 patients with PH-HFrEF | |

| Left Ventricular Ejection Fraction (LVEF) | 34.7 ± 9.2% | +13.5 ± 5.6% (at 12 months) | 25 patients with PH-HFrEF | |

| 6-Minute Walk Distance (6MWD) | 190.1 ± 75.5 m | +205.6 ± 7.9 m (at 12 months) | 25 patients with PH-HFrEF | |

| 6-Minute Walk Distance (6MWD) | 370 m (average) | +25.1 m (difference from placebo at 12 weeks) | 130 patients with PAH (NYHA Class II & III) | |

| Peak Oxygen Consumption (Peak V̇O₂) | 14.9 ± 0.7 ml/kg/min | +1.9 ± 0.0 ml/kg/min | 30 patients with PPH or CTEPH | |

| Mean Pulmonary Arterial Pressure (mPA) | 60 mm Hg (average) | No significant change at 12 weeks | 130 patients with PAH (NYHA Class II & III) |

Table 3: Effects of Beraprost in Canine Models of Chronic Pulmonary Hypertension

| Parameter | Dosage | Change from Baseline | Reference |

| Systolic PAP | 5, 15, and 25 μg/kg | Significant decrease at all doses | |

| Mean PAP | 15 and 25 μg/kg | Significant decrease | |

| Pulmonary Vascular Impedance | 5, 15, and 25 μg/kg | Significant decrease at all doses |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in Beraprost research.

Quantification of Beraprost in Human Plasma using LC-MS/MS

This method is essential for pharmacokinetic studies and relies on this compound as an internal standard for accurate quantification.

-

Sample Preparation:

-

Aliquots of human plasma are spiked with a known concentration of this compound (internal standard).

-

Analytes are extracted using solid-phase extraction (SPE) with a suitable cartridge (e.g., OASIS HLB).

-

The eluate is evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

Separation is performed on a C18 analytical column.

-

The mobile phase typically consists of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid) in an isocratic or gradient elution.

-

-

Mass Spectrometric Detection:

-

Detection is achieved using a tandem mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).

-

The mass transitions monitored are m/z 397 > 269 for Beraprost and a specific transition for the internal standard (e.g., m/z 356 > 312 for indomethacin, though this compound would have its own specific transition).

-

-

Data Analysis:

-

The ratio of the peak area of Beraprost to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Beraprost in the plasma samples.

-

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of Beraprost in plasma using LC-MS/MS.

Assessment of Cardiovascular Effects in Animal Models

Animal models are instrumental in elucidating the in vivo effects of Beraprost.

-

Induction of Pulmonary Hypertension:

-

Chronic hypoxia is a common method to induce PH in animal models like rats.

-

In canine models, PH can be induced to study hemodynamic changes.

-

-

Drug Administration:

-

Beraprost is typically administered orally.

-

-

Measurement of Hemodynamic Parameters:

-

Invasive techniques, such as right heart catheterization, are used to measure pulmonary arterial pressure (PAP), mean PAP, and pulmonary vascular resistance.

-

Echocardiography is employed to assess cardiac function, including left ventricular ejection fraction (LVEF) and stroke volume.

-

-

Histological Analysis:

-

Lung and heart tissues are collected for histological examination to assess structural changes, such as vascular remodeling and right ventricular hypertrophy.

-

-

Molecular Analysis:

-

Tissue samples can be used for molecular analyses, including gene expression studies of relevant receptors and ion channels (e.g., IP receptor, Kv channels).

-

Conclusion

Beraprost is a well-characterized prostacyclin analogue with significant therapeutic potential in cardiovascular diseases, particularly pulmonary arterial hypertension. Its mechanism of action, centered on the IP receptor and cAMP signaling, leads to beneficial vasodilatory and antiplatelet effects. The use of its deuterated form, this compound, is crucial for accurate and reliable quantification in clinical and preclinical research, enabling a deeper understanding of its pharmacokinetics and therapeutic efficacy. The data and protocols summarized in this guide provide a solid foundation for further investigation and development in the field of cardiovascular medicine.

References

- 1. Beraprost | C24H30O5 | CID 6917951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: High-Throughput Quantification of Beraprost in Human Plasma using Beraprost-d3 as an Internal Standard by LC-MS/MS

Introduction

Beraprost is a synthetic analogue of prostacyclin, utilized for its vasodilatory and antiplatelet properties. Accurate quantification of Beraprost in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Beraprost in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Beraprost-d3, is employed. The use of a deuterated internal standard that co-elutes with the analyte minimizes variability introduced during sample preparation and potential matrix effects during ionization.[1]

This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

| LC System | Agilent 1260 Infinity II or equivalent |

| Mass Spectrometer | Sciex API 4500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 2 |

| Column | Synergi™ 4µm Polar-RP 80Å, 50 x 2.00 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Table 2: MRM Transitions and Mass Spectrometer Settings

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Beraprost | 397.1 | 269.0 | 150 | -25 | -60 |

| This compound | 400.1 | 269.0 | 150 | -25 | -60 |

Table 3: Method Validation Summary

| Parameter | Result |

| Linear Range | 10 - 1500 pg/mL |

| Lower Limit of Quantification (LLOQ) | 9.5 pg/mL[2] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Mean Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Protocols

Materials and Reagents

-

Beraprost sodium (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (98-100%)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

-

Oasis HLB Solid-Phase Extraction (SPE) Cartridges

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Beraprost and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Beraprost stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 10, 20, 50, 100, 250, 500, 1000, 1500 pg/mL).

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Beraprost working standards to create calibration standards. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing: Thaw plasma samples and QC samples at room temperature.

-

Internal Standard Spiking: To 500 µL of each plasma sample, calibration standard, and QC sample, add 20 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

-

Acidification: Add 100 µL of 1 N HCl to each sample and vortex.[2]

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B) and vortex.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

-

Injection Sequence: Set up the injection sequence starting with a blank, followed by the calibration curve standards, QC samples, and the unknown samples.

-

Data Acquisition: Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for Beraprost and this compound.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Beraprost/Beraprost-d3) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

-

Quantification: Determine the concentration of Beraprost in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

Beraprost, as a prostacyclin analogue, primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downstream effects like vasodilation and inhibition of platelet aggregation.

Caption: Beraprost Signaling Pathway.

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of Beraprost using this compound as an internal standard.

Caption: LC-MS/MS Experimental Workflow.

References

Application Note: Quantification of Beraprost in Human Plasma by LC-MS/MS Using Beraprost-d3 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Beraprost in human plasma. The method utilizes a stable isotope-labeled internal standard, Beraprost-d3, to ensure high accuracy and precision. Sample preparation is performed by solid-phase extraction (SPE), providing a clean extract and minimizing matrix effects. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Beraprost.

Introduction

Beraprost is a synthetic prostaglandin I2 analogue with potent vasodilatory and antiplatelet aggregation effects.[1] It is used in the treatment of pulmonary arterial hypertension and peripheral arterial disease.[1] Accurate quantification of Beraprost in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and patient safety. This document provides a detailed protocol for the determination of Beraprost in human plasma using an LC-MS/MS method, incorporating this compound as the internal standard for reliable quantification.

Signaling Pathway of Beraprost

Beraprost exerts its therapeutic effects by acting as a prostaglandin receptor agonist.[2] It binds to prostacyclin receptors on the surface of smooth muscle cells and platelets. This binding inhibits the release of intracellular calcium ions (Ca2+), leading to vasodilation and inhibition of platelet aggregation.[1]

Caption: Beraprost signaling pathway.

Detailed Experimental Protocol

Materials and Reagents

-

Beraprost sodium (Reference Standard)

-

This compound (Internal Standard)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges

Stock and Working Solutions

-

Beraprost Stock Solution (100 µg/mL): Accurately weigh and dissolve Beraprost sodium in methanol.

-

This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.

-

Beraprost Working Solutions: Prepare serial dilutions of the Beraprost stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples

Prepare calibration standards and QC samples by spiking appropriate amounts of the Beraprost working solutions into blank human plasma.

| Sample Type | Concentration (pg/mL) |

| Calibration Standards | |

| CAL 1 | 10 |

| CAL 2 | 25 |

| CAL 3 | 50 |

| CAL 4 | 100 |

| CAL 5 | 250 |

| CAL 6 | 500 |

| CAL 7 | 1000 |

| CAL 8 | 2000 |

| Quality Control Samples | |

| LLOQ QC | 10 |

| Low QC | 30 |

| Mid QC | 300 |

| High QC | 1500 |

Sample Preparation (Solid-Phase Extraction)

Caption: Solid-Phase Extraction Workflow.

Protocol:

-

To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (10 ng/mL).

-

Vortex for 10 seconds.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 mobile phase A:mobile phase B).

-

Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Beraprost | m/z 397.2 → 269.1 |

| This compound | m/z 400.2 → 269.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

| Parameter | Result |

| Linearity Range | 10 - 2000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by IS |

| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |

Data Analysis

Quantification was performed by calculating the peak area ratio of Beraprost to this compound. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of Beraprost in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.

References